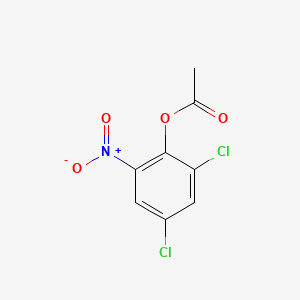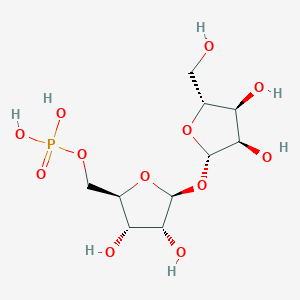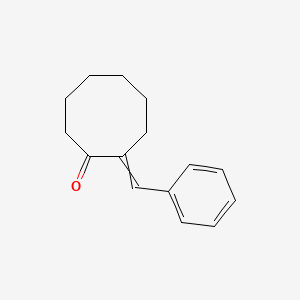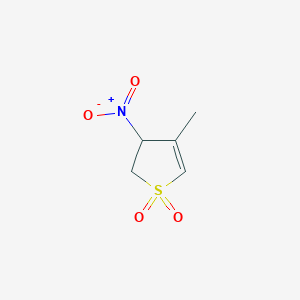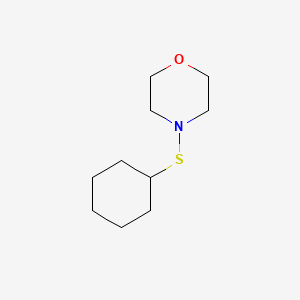
4-Cyclohexylsulfanylmorpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Cyclohexylsulfanylmorpholine is an organic compound that features a morpholine ring substituted with a cyclohexylsulfanyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclohexylsulfanylmorpholine typically involves the reaction of morpholine with cyclohexylsulfanyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
化学反应分析
Types of Reactions: 4-Cyclohexylsulfanylmorpholine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfanyl group, typically using reducing agents like lithium aluminum hydride.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Cyclohexylsulfoxide morpholine, cyclohexylsulfone morpholine.
Reduction: Cyclohexylmorpholine.
Substitution: Various substituted morpholine derivatives.
科学研究应用
4-Cyclohexylsulfanylmorpholine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which 4-Cyclohexylsulfanylmorpholine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The cyclohexylsulfanyl group can modulate the compound’s binding affinity and specificity, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Cyclohexylmorpholine: Lacks the sulfanyl group, resulting in different chemical properties and reactivity.
4-Methylsulfanylmorpholine: Features a methylsulfanyl group instead of a cyclohexylsulfanyl group, leading to variations in steric and electronic effects.
Uniqueness: 4-Cyclohexylsulfanylmorpholine is unique due to the presence of the cyclohexylsulfanyl group, which imparts distinct steric and electronic characteristics. This uniqueness makes it a valuable compound for specific synthetic and research applications.
属性
CAS 编号 |
42267-53-8 |
|---|---|
分子式 |
C10H19NOS |
分子量 |
201.33 g/mol |
IUPAC 名称 |
4-cyclohexylsulfanylmorpholine |
InChI |
InChI=1S/C10H19NOS/c1-2-4-10(5-3-1)13-11-6-8-12-9-7-11/h10H,1-9H2 |
InChI 键 |
QCCDKWURVQIMDJ-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)SN2CCOCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


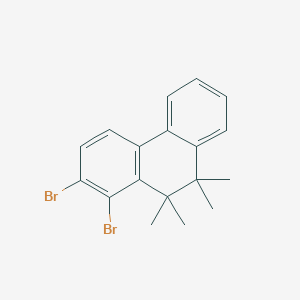
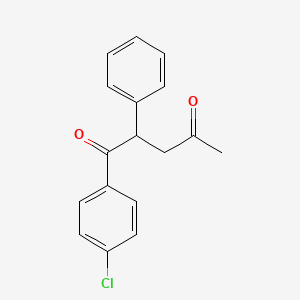
![[(Phenylethynyl)sulfanyl]benzene](/img/structure/B14673778.png)
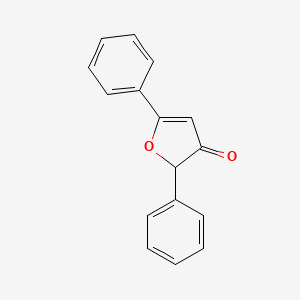
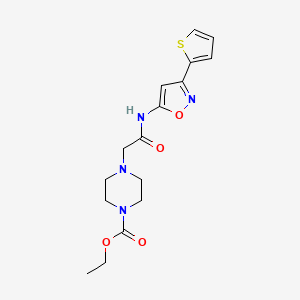
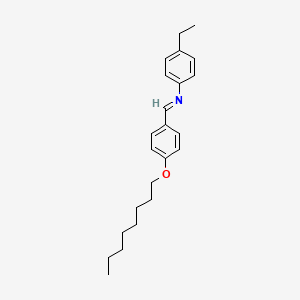

![1-[Di(prop-2-en-1-yl)phosphoryl]piperidine](/img/structure/B14673793.png)
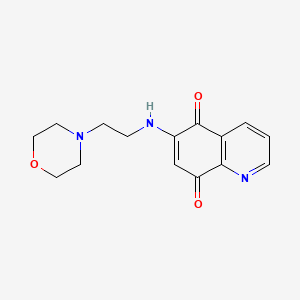
![2-methyl-3-(4-methylphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B14673803.png)
